molecular formula C10H6F2INO2 B14907017 Methyl 5,6-difluoro-3-iodo-1H-indole-2-carboxylate

Methyl 5,6-difluoro-3-iodo-1H-indole-2-carboxylate

Cat. No.: B14907017
M. Wt: 337.06 g/mol
InChI Key: JMAGBHKPNKJKHT-UHFFFAOYSA-N
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Description

Methyl 5,6-difluoro-3-iodo-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of fluorine and iodine atoms on the indole ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,6-difluoro-3-iodo-1H-indole-2-carboxylate typically involves the introduction of fluorine and iodine atoms onto the indole ring. One common method is the electrophilic substitution reaction, where fluorine and iodine are introduced using appropriate reagents under controlled conditions. For example, the reaction of 5,6-difluoroindole with iodine monochloride (ICl) in the presence of a suitable catalyst can yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including halogenation and esterification reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6-difluoro-3-iodo-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The presence of the iodine atom makes it suitable for coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while Suzuki-Miyaura coupling can produce biaryl compounds.

Scientific Research Applications

Methyl 5,6-difluoro-3-iodo-1H-indole-2-carboxylate has various applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C10H6F2INO2

Molecular Weight

337.06 g/mol

IUPAC Name

methyl 5,6-difluoro-3-iodo-1H-indole-2-carboxylate

InChI

InChI=1S/C10H6F2INO2/c1-16-10(15)9-8(13)4-2-5(11)6(12)3-7(4)14-9/h2-3,14H,1H3

InChI Key

JMAGBHKPNKJKHT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=CC(=C(C=C2N1)F)F)I

Origin of Product

United States

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